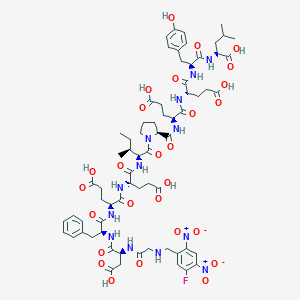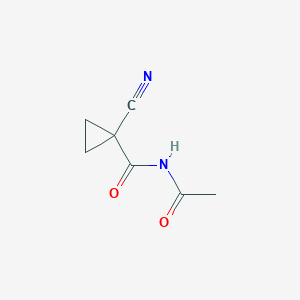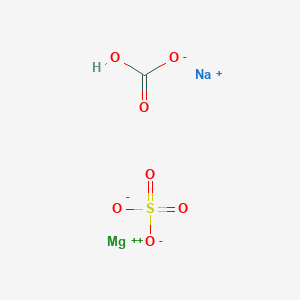
Acetil acid
Descripción general
Descripción
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is the main component of vinegar, which contains approximately 4-8% acetic acid by volume. Acetic acid is a simple carboxylic acid and is known for its distinctive sour taste and pungent smell. It is a crucial chemical reagent and industrial chemical, used primarily in the production of cellulose acetate for photographic film, polyvinyl acetate for wood glue, and synthetic fibers and fabrics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetic acid can be synthesized through several methods:
-
Carbonylation of Methanol: This is the most common industrial method, known as the Monsanto process. It involves the carbonylation of methanol in the presence of a rhodium-iodine catalyst. The reaction proceeds as follows:
- CH₃OH (methanol) + HI (hydrogen iodide) → CH₃I (methyl iodide) + H₂O
- CH₃I + CO (carbon monoxide) → CH₃COI (acetyl iodide)
- CH₃COI + H₂O → CH₃COOH (acetic acid) + HI .
-
Oxidation of Acetaldehyde: Acetaldehyde is oxidized in the presence of a metal catalyst such as cobalt, chromium, or manganese salts .
-
Oxidation of Ethanol: Ethanol is oxidized to acetic acid using oxygen in the presence of a palladium catalyst .
Industrial Production Methods:
Methanol Carbonylation: This method, developed by Monsanto, is the most widely used industrial process.
Oxidation Processes: Acetic acid can also be produced by the oxidation of acetaldehyde, ethanol, butane, and butene.
Análisis De Reacciones Químicas
Acetic acid undergoes various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water in the presence of strong oxidizing agents.
Reduction: Acetic acid can be reduced to ethanol using reducing agents such as lithium aluminum hydride.
Esterification: Acetic acid reacts with alcohols to form esters. For example, acetic acid reacts with ethanol to form ethyl acetate in the presence of an acid catalyst.
Neutralization: Acetic acid reacts with bases to form acetate salts and water. .
Aplicaciones Científicas De Investigación
Acetic acid has numerous applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in chemical synthesis and analysis.
Biology: Acetic acid is used in the preparation of biological specimens and as a fixative in microscopy.
Medicine: It is used as an antiseptic and in the treatment of ear infections.
Industry: Acetic acid is used in the production of various chemicals, including acetic anhydride, acetate esters, and vinyl acetate monomer.
Mecanismo De Acción
Acetic acid exerts its effects through several mechanisms:
Antimicrobial Action: Acetic acid disrupts the cell membranes of bacteria and fungi, leading to cell death.
Metabolic Effects: Acetic acid can influence glucose and lipid metabolism by delaying gastric emptying, suppressing hepatic glucose production, and increasing glucose utilization.
Comparación Con Compuestos Similares
Acetic acid is similar to other carboxylic acids such as formic acid and propionic acid. it is unique in its widespread use and versatility:
Formic Acid (HCOOH): Formic acid is the simplest carboxylic acid and is used primarily in leather production and as a preservative.
Propionic Acid (C₂H₅COOH): Propionic acid is used as a preservative in food and feed and in the production of cellulose acetate and herbicides
Acetic acid stands out due to its extensive applications in various industries and its role as a fundamental chemical reagent.
Propiedades
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(18(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNWDXYDLDBMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611629 | |
| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-78-6 | |
| Record name | Acetil acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETIL ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U6WC1H35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)







